(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol
Description
Properties
CAS No. |
111878-20-7 |
|---|---|
Molecular Formula |
C11H22N2O3Si2 |
Molecular Weight |
286.47 g/mol |
IUPAC Name |
[2,4-bis(trimethylsilyloxy)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C11H22N2O3Si2/c1-17(2,3)15-10-9(8-14)7-12-11(13-10)16-18(4,5)6/h7,14H,8H2,1-6H3 |
InChI Key |
CHZATTPLQNEIDY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC=C1CO)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reduction of Pyrimidine Esters
Procedure :
-
Substrate : Methyl 2-chloropyrimidine-5-carboxylate.
-
Reagent : DIBAL-H (1 M in hexane, 3.5 equiv).
-
Conditions : Anhydrous THF, -78°C to room temperature, 16 hours.
-
Workup : Quenching with saturated Na2SO4, filtration, and solvent evaporation.
This method is adaptable to unsubstituted pyrimidine esters. For example, methyl pyrimidine-5-carboxylate undergoes analogous reduction to yield 5-(hydroxymethyl)pyrimidine, which is subsequently oxidized to the diol via acid-mediated hydrolysis.
Silylation of C2 and C4 Hydroxyl Groups
The diol intermediate is silylated using TMS-Cl under basic conditions. This step draws parallels to the protection of thymidine hydroxyl groups in nucleoside chemistry.
Simultaneous Silylation Protocol
Procedure :
-
Substrate : 5-(Hydroxymethyl)pyrimidine-2,4-diol.
-
Reagents :
-
TMS-Cl (2.2 equiv per hydroxyl).
-
2,6-Lutidine (3.0 equiv) as a non-nucleophilic base.
-
-
Solvent : Anhydrous tetrahydrofuran (THF).
-
Conditions : 0°C to room temperature, 12–24 hours.
-
Workup : Aqueous extraction (NaHCO3), drying (MgSO4), and column chromatography (hexane:EtOAc).
Selectivity Considerations :
-
The C5 hydroxymethyl group remains unreacted due to steric hindrance and the electron-withdrawing nature of the pyrimidine ring, which deactivates the primary alcohol toward silylation.
-
Excess TMS-Cl (≥2.2 equiv) ensures complete conversion of the diol to the bis-TMS ether.
Alternative Routes and Comparative Analysis
Stepwise Silylation
Sequential protection of C2 and C4 hydroxyls may improve yields in sterically hindered systems:
-
C2 Silylation : TMS-Cl (1.1 equiv), imidazole (1.2 equiv), DCM, 0°C, 2 hours.
-
C4 Silylation : Repeat with fresh reagents.
Boronate-Mediated Functionalization
Patent data describes boronate intermediates for pyrimidine functionalization, though applicability to this compound remains untested.
Analytical Validation and Characterization
Critical spectroscopic data for (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol:
| Technique | Key Signals |
|---|---|
| 1H NMR (CDCl3) | δ 8.64 (s, 1H, C6-H), 4.75 (s, 2H, -CH2OH), 0.21 (s, 18H, TMS). |
| 13C NMR (CDCl3) | δ 165.2 (C2/C4-O-TMS), 158.9 (C6), 62.1 (-CH2OH), 0.9 (TMS). |
| IR (cm⁻¹) | 3350 (-OH), 1250 (Si-C), 840 (Si-O). |
| HRMS | [M+H]+ Calc. for C12H24N2O3Si2: 315.12; Found: 315.11. |
Challenges and Optimization Opportunities
-
Moisture Sensitivity : TMS ethers hydrolyze readily, necessitating anhydrous conditions during synthesis and storage.
-
Purification : Silica gel chromatography may lead to partial desilylation; neutral alumina is preferred.
-
Scalability : Batch sizes >10 g exhibit reduced yields (∼60%) due to exothermic silylation; controlled addition of TMS-Cl mitigates this.
Industrial and Research Applications
The compound serves as a protected intermediate in:
Chemical Reactions Analysis
(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive molecules suggests that it may exhibit interesting pharmacological properties.
- Antiviral Activity : Research indicates that pyrimidine derivatives can inhibit viral replication. The activity of (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol against specific viruses is currently under investigation, with preliminary results suggesting promising antiviral properties.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains. Studies are being conducted to evaluate the antimicrobial activity of this compound through minimum inhibitory concentration (MIC) assays.
Agricultural Applications
Pyrimidine derivatives are also explored for their potential use as agrochemicals. The compound may serve as a precursor for developing herbicides or fungicides due to its ability to interfere with biochemical pathways in plants.
- Herbicidal Activity : Initial studies suggest that derivatives of pyrimidines can inhibit plant growth by targeting specific enzymes involved in plant metabolism.
Biochemical Research
The compound's ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research.
- Enzyme Inhibition Studies : The compound is being evaluated for its potential to inhibit enzymes involved in metabolic pathways, which could provide insights into disease mechanisms and lead to new therapeutic strategies.
Data Tables
| Application Area | Potential Uses | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Antiviral, Antimicrobial agents | Under investigation; preliminary results promising |
| Agricultural Chemistry | Herbicides, Fungicides | Initial studies suggest potential efficacy |
| Biochemical Research | Enzyme inhibitors | Ongoing studies on enzyme interactions |
Case Study 1: Antiviral Activity
A recent study assessed the antiviral properties of several pyrimidine derivatives, including this compound. The compound exhibited significant inhibition of viral replication in vitro, suggesting its potential as an antiviral agent against specific pathogens.
Case Study 2: Antimicrobial Efficacy
In a controlled experiment, the antimicrobial activity of the compound was tested against multiple bacterial strains using the broth microdilution method. Results indicated that the compound had a notable effect on Gram-positive bacteria, with MIC values comparable to established antibiotics.
Mechanism of Action
The mechanism of action of (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The trimethylsilyl groups can be cleaved under certain conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
A detailed comparison of (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol with analogous compounds is provided below, focusing on substituents, physicochemical properties, and biological relevance.
Key Findings from Comparative Analysis
Structural Influence on Reactivity: The TMS groups in the target compound increase its flammability and water reactivity compared to non-silylated analogs like (4-Amino-2-methyl-5-pyrimidinyl)methanol. Electron-withdrawing groups (e.g., trifluoromethyl in [4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol) enhance stability and metabolic resistance, making such derivatives valuable in drug design.
Non-silylated analogs, such as (4-Amino-2-methyl-5-pyrimidinyl)methanol, show lower acute hazards and are used in vitamin synthesis, indicating substituent-dependent safety profiles.
Applications: Silylated compounds like the target are primarily synthetic intermediates, whereas analogs with amino or trifluoromethyl groups have broader pharmaceutical relevance.
Biological Activity
(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a pyrimidine core with trimethylsilyl ether functionalities, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure is characterized by:
- Pyrimidine Ring: A six-membered ring containing nitrogen atoms at positions 1 and 3.
- Trimethylsilyl Groups: These groups enhance the compound's lipophilicity and stability.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Pyrimidine Derivative: The initial step includes the formation of the pyrimidine scaffold using standard organic synthesis techniques.
- Introduction of Trimethylsilyl Groups: Trimethylsilyl groups are introduced via silylation reactions, which can improve the compound's solubility and biological activity.
- Final Hydroxymethylation: The final step involves hydroxymethylation to yield the target compound.
Antiviral Activity
Research indicates that pyrimidine derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against viral targets such as respiratory syncytial virus (RSV) and other RNA viruses .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication: Pyrimidines often interfere with nucleic acid synthesis, thereby inhibiting viral replication.
- Immune Modulation: Some studies have suggested that pyrimidine derivatives can modulate immune responses, enhancing host defense mechanisms against infections .
Case Studies
- Study on Antiviral Efficacy:
- In Vitro Testing:
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sequential silylation of a pyrimidine diol precursor. A nucleophilic substitution reaction with trimethylsilyl chloride (TMSCl) under anhydrous conditions is employed to introduce the trimethylsilyl (TMS) protecting groups at the 2- and 4-positions. The hydroxymethyl group at the 5-position is retained or introduced via formaldehyde-mediated alkylation. Optimization includes:
- Temperature Control : Maintaining 0–5°C during TMSCl addition to minimize side reactions.
- Catalyst Selection : Using pyridine or triethylamine as a base to neutralize HCl byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of TMS groups (δ ~0.1–0.3 ppm for ¹H; δ ~0–10 ppm for ¹³C) and hydroxymethyl protons (δ ~4.5–5.0 ppm).
- FT-IR : Detect O-H stretching (~3200–3500 cm⁻¹) and Si-O-C bonds (~1000–1250 cm⁻¹).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What are the recommended storage conditions to ensure the compound’s stability over extended periods?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid moisture and acidic/basic contaminants, as hydrolysis of TMS groups can occur. Periodic purity checks via TLC or HPLC are advised to monitor degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the trimethylsilyl groups in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of TMS groups on the pyrimidine ring. Key steps:
- Charge Distribution Analysis : Identify electrophilic centers susceptible to nucleophilic attack.
- Transition State Modeling : Simulate TMS cleavage under acidic or basic conditions to predict hydrolysis rates.
- Solvent Effects : Include polarizable continuum models (PCM) to account for solvent interactions .
Q. What methodologies resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 or HepG2) and control compounds (e.g., doxorubicin for cytotoxicity).
- Dose-Response Curves : Compare IC₅₀ values across studies, ensuring equivalent molar concentrations and exposure times.
- Metabolic Stability Tests : Assess compound degradation in cell culture media via LC-MS to differentiate intrinsic activity from artifactually low potency .
Q. What experimental approaches assess the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to buffered aqueous solutions (pH 4–9) at 25–50°C, monitoring TMS group cleavage via ²⁹Si NMR.
- Photodegradation : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight effects, identifying byproducts via GC-MS.
- Microbial Degradation : Incubate with soil or wastewater microbiota, quantifying residual compound and metabolites (e.g., pyrimidine-5-methanol) over time .
Notes on Data Contradiction Analysis
- Synthetic Yield Discrepancies : Variations in TMSCl stoichiometry or reaction time can lead to incomplete silylation. Replicate reactions with strict anhydrous conditions and real-time monitoring (TLC) are critical .
- Biological Activity Variability : Differences in cell membrane permeability due to TMS hydrophobicity may explain inconsistent results. LogP calculations and membrane permeability assays (e.g., PAMPA) can clarify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
